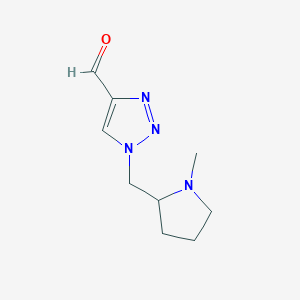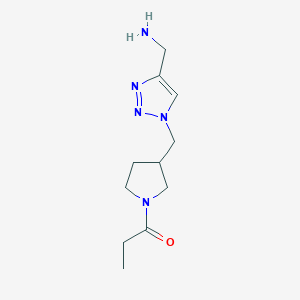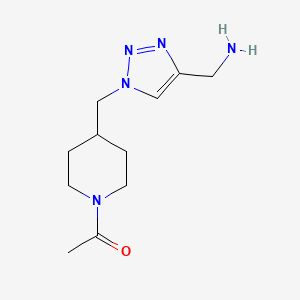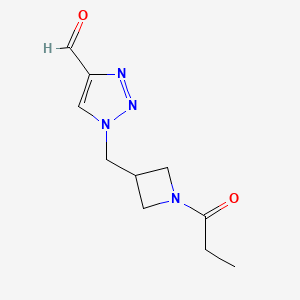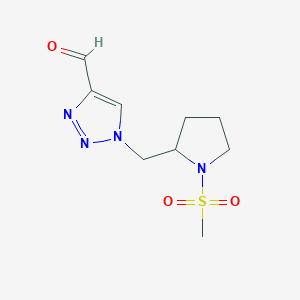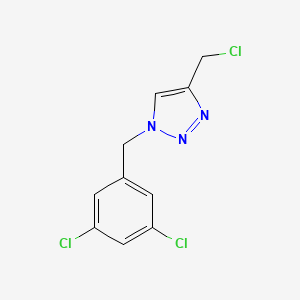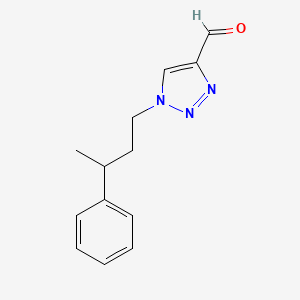![molecular formula C11H16ClN3S B1480672 2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 2097979-06-9](/img/structure/B1480672.png)
2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of a thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms. In the case of thioxopyrimidines and their condensed analogs, an exocyclic sulfur atom is present at position 2 of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving pyrimidines often involve Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .Aplicaciones Científicas De Investigación
Antioxidant Properties
2-Thio-containing pyrimidines: , such as the compound , have been studied for their antioxidant properties. These compounds can help protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer . The presence of the thio group at the 2-position of the pyrimidine ring can influence oxidative processes in the organism, offering a potential pathway for therapeutic intervention.
Radioprotective Effects
The same thio group that contributes to antioxidant activity also lends radioprotective qualities to these compounds. They can potentially be used to protect normal tissues during radiation therapy for cancer, minimizing damage to healthy cells while allowing the radiation to target malignant cells .
Analgesic and Anti-inflammatory Applications
Pyrimidine derivatives have been recognized for their analgesic and anti-inflammatory effects. They can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha . This makes them valuable for research into new pain management and anti-inflammatory therapies.
Antihypertensive and Anxiolytic Effects
Research has indicated that certain pyrimidine derivatives exhibit antihypertensive and anxiolytic activities. These effects are beneficial for the development of treatments for hypertension and anxiety disorders, providing a basis for synthesizing new therapeutic agents .
Antimicrobial and Antifungal Activity
The compound’s structural analogs have shown significant antimicrobial and antifungal activities. This includes efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . These properties are crucial for developing new antibiotics and antifungals.
Anticancer Potential
Pyrimidine derivatives, including those with a thio group, have been explored for their anticancer potential. They can interfere with the proliferation of cancer cells and induce apoptosis, making them candidates for cancer treatment research .
Mecanismo De Acción
Target of action
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of action
The anti-inflammatory effects of pyrimidines are generally attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical pathways
The biochemical pathways affected by pyrimidines are diverse and depend on the specific compound and its targets. For example, some pyrimidines inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of action
Direcciones Futuras
The future directions in the field of pyrimidines research involve the development of new effective methods for their synthesis . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-2-8(1)7-15-11-13-6-9-5-12-4-3-10(9)14-11;/h6,8,12H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEBJRFBDKQACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=NC=C3CNCCC3=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



